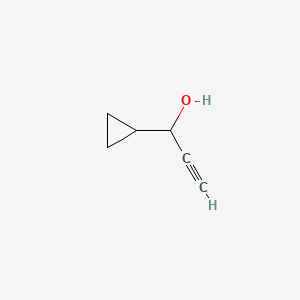

1-Cyclopropylprop-2-yn-1-ol

Description

Contextual Significance of Propargylic Alcohols in Modern Organic Synthesis

Propargylic alcohols are a class of organic compounds that possess both a hydroxyl (-OH) group and a carbon-carbon triple bond (alkyne) functionality. This dual reactivity makes them exceptionally versatile building blocks in modern organic synthesis. rawsource.comresearchgate.net They serve as precursors to a wide array of more complex molecules, participating in reactions such as nucleophilic substitutions, additions, cyclizations, and rearrangements. researchgate.netatamanchemicals.com Their utility extends to the synthesis of pharmaceuticals, agrochemicals, and advanced materials. rawsource.comtengerchemical.com Furthermore, the reactivity of propargylic alcohols often allows for transformations under mild conditions, aligning with the principles of green chemistry by minimizing waste and the use of harsh reagents. rawsource.com

Structural Distinctiveness of 1-Cyclopropylprop-2-yn-1-ol (B177308) and its Research Relevance

This compound is a specific propargylic alcohol with the chemical formula C₆H₈O. uni.lu Its structure is distinguished by the presence of a cyclopropyl (B3062369) ring attached to the carbinol carbon (the carbon bearing the hydroxyl group), which is also bonded to an ethynyl (B1212043) group (-C≡CH). This combination of a strained three-membered ring and a linear alkyne moiety imparts unique stereoelectronic properties and reactivity to the molecule. The cyclopropyl group can act as a "super double bond" and can participate in or influence reactions in ways that other alkyl groups cannot. This distinctiveness makes this compound a subject of interest for academic research, particularly in the exploration of novel synthetic methodologies and the creation of complex molecular architectures.

Overview of Key Chemical Reactivity Domains

The chemical behavior of this compound is governed by the interplay of its three key functional components: the hydroxyl group, the alkyne, and the cyclopropyl ring. The hydroxyl group can be oxidized or can act as a leaving group in substitution and elimination reactions. The terminal alkyne provides a site for deprotonation and subsequent reactions with electrophiles, as well as metal-catalyzed transformations. The cyclopropyl group can influence the regioselectivity and stereoselectivity of reactions and can also undergo ring-opening under certain conditions. Key reactivity domains that will be explored include oxidation, the Meyer-Schuster rearrangement, and various metal-catalyzed transformations.

Scope and Objectives of the Academic Investigation

This article aims to provide a comprehensive academic investigation into the chemical compound this compound. The primary objectives are to:

Detail the established synthetic routes to this compound.

Elucidate its key physicochemical properties through tabulated data.

Thoroughly examine its reactivity, with a specific focus on oxidation, the Meyer-Schuster rearrangement, and metal-catalyzed reactions.

Present detailed research findings from the scientific literature.

This investigation will be strictly limited to the chemical synthesis, properties, and reactivity of this compound.

Structure

3D Structure

Properties

IUPAC Name |

1-cyclopropylprop-2-yn-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8O/c1-2-6(7)5-3-4-5/h1,5-7H,3-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NFQRIJRWUCDRPN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CC(C1CC1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50321813 | |

| Record name | 1-cyclopropylprop-2-yn-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50321813 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

96.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1656-85-5 | |

| Record name | 1656-85-5 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=382127 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-cyclopropylprop-2-yn-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50321813 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 1 Cyclopropylprop 2 Yn 1 Ol

Synthesis via Nucleophilic Addition to Cyclopropanecarboxaldehyde (B31225)

The primary and most efficient method for synthesizing 1-cyclopropylprop-2-yn-1-ol (B177308) involves the reaction of cyclopropanecarboxaldehyde with an acetylide nucleophile. This is a classic example of Grignard-type reactions, which are fundamental in organic chemistry for the formation of carbon-carbon bonds and the synthesis of alcohols.

Reaction with Ethynylmagnesium Bromide

In this procedure, ethynylmagnesium bromide, a Grignard reagent, is prepared by reacting a source of acetylene (B1199291) with a suitable Grignard reagent like ethylmagnesium bromide. The highly nucleophilic acetylide then attacks the electrophilic carbonyl carbon of cyclopropanecarboxaldehyde. The reaction is typically carried out in an anhydrous ether solvent, such as tetrahydrofuran (B95107) (THF), under an inert atmosphere to prevent the quenching of the highly reactive Grignard reagent. A subsequent aqueous workup protonates the resulting alkoxide to yield the final product, this compound.

The reaction conditions are crucial for a successful synthesis. The temperature is usually kept low during the addition to control the reaction rate and minimize side reactions.

| Reactant 1 | Reactant 2 | Solvent | Key Conditions | Product |

| Cyclopropanecarboxaldehyde | Ethynylmagnesium Bromide | Tetrahydrofuran (THF) | Anhydrous, Inert atmosphere, Low temperature | This compound |

This synthetic route is favored for its high efficiency, reliability, and the ready availability of the starting materials.

Advanced Reaction Mechanisms and Reactivity of 1 Cyclopropylprop 2 Yn 1 Ol

Brønsted Acid-Catalyzed Transformations

Brønsted acids are potent catalysts for a variety of transformations involving 1-cyclopropylprop-2-yn-1-ol (B177308). These reactions typically leverage the acid's ability to promote the formation of cationic intermediates, which then undergo rearrangements and subsequent reactions.

A highly efficient synthetic route to conjugated enynes involves the Brønsted acid-catalyzed ring-opening of 1-cyclopropylprop-2-yn-1-ols in the presence of alcohols. acs.org This transformation is notable for its operational simplicity, high yields, and complete regioselectivity under mild conditions with very low catalyst loading. acs.org

The reaction mechanism is initiated by the protonation of the hydroxyl group of the this compound by a strong Brønsted acid, such as triflic acid (TfOH). acs.org This protonation converts the poor hydroxyl leaving group into a good leaving group (water), facilitating its departure. The subsequent loss of water generates a highly unstable propargyl cation. This cation is stabilized by resonance, with the positive charge delocalized between the acetylenic carbon and the carbon bearing the cyclopropyl (B3062369) group. This ionization step is the key to activating the cyclopropane (B1198618) ring. acs.org

The versatility of this method has been demonstrated with a range of substituted 1-cyclopropylprop-2-yn-1-ols and various alcohol nucleophiles, as detailed in the following tables.

Table 1: Reaction of Phenyl-Substituted this compound with Various Alcohols Conditions: 1-cyclopropyl-1-phenylprop-2-yn-1-ol (1.0 mmol), alcohol (1.2 mmol), TfOH (0.01 mol %), CH2Cl2, room temperature.

| Entry | Alcohol (R-OH) | Time (min) | Yield (%) |

| 1 | Methanol (B129727) | 15 | 98 |

| 2 | Ethanol (B145695) | 20 | 96 |

| 3 | Propan-1-ol | 25 | 95 |

| 4 | Propan-2-ol | 40 | 90 |

| 5 | Butan-1-ol | 25 | 94 |

| 6 | Benzyl (B1604629) alcohol | 30 | 92 |

This table is generated based on data reported in the study by Bhar, S. et al. acs.org

Table 2: Reaction of Various Substituted 1-Cyclopropylprop-2-yn-1-ols with Methanol Conditions: Substrate (1.0 mmol), Methanol (1.2 mmol), TfOH (0.01 mol %), CH2Cl2, room temperature.

| Entry | Substrate R' Group | Time (min) | Yield (%) |

| 1 | 4-Methylphenyl | 15 | 99 |

| 2 | 4-Methoxyphenyl | 15 | 100 |

| 3 | 4-Chlorophenyl | 25 | 94 |

| 4 | 4-Bromophenyl | 25 | 95 |

| 5 | Naphthalen-2-yl | 20 | 96 |

| 6 | Thiophen-2-yl | 20 | 95 |

| 7 | Hex-1-en-1-yl | 60 | 75 |

This table is generated based on data reported in the study by Bhar, S. et al. acs.org

While the alkoxylation pathway is well-documented for this compound, specific studies on its direct hydroxylation (addition of water across the alkyne) or halocyclization pathways are not extensively detailed in the surveyed literature. Generally, propargyl alcohols can undergo electrophilic halogenation to yield α-haloenones or β-haloenones, often requiring metal catalysis or specific halogenating agents. nih.gov For related systems like cyclopropyl methanols, halocyclization reactions with water and electrophilic halides have been reported. acs.org However, the specific application of these conditions to this compound and the resulting mechanistic pathways remain a subject for further investigation.

Dehydrative coupling represents another potential Brønsted acid-catalyzed transformation for alcohols. For related cyclopropylcarbinols, Brønsted acids have been shown to catalyze dehydrative coupling reactions. acs.org Propargyl alcohols are known to be versatile substrates in various cyclization reactions that can be initiated by dehydration. sioc-journal.cnresearchgate.net These reactions can proceed through different mechanistic manifolds to generate a wide array of carbocyclic and heterocyclic structures. For this compound specifically, while the potential for such dehydrative coupling exists, detailed research findings focusing on this reaction pathway are not prominently featured in the reviewed scientific literature.

Mechanism of Cyclopropane Ring-Opening and Subsequent Alkoxylation

Cycloaddition Reactions

Cycloaddition reactions offer powerful methods for the construction of cyclic systems. wikipedia.org The alkyne moiety in this compound, especially after conversion into a conjugated enyne, presents a potential substrate for various cycloaddition reactions, such as Diels-Alder ([4+2]) or 1,3-dipolar cycloadditions. Propargyl alcohols and their derivatives are known to participate in a wide range of cyclization reactions, including formal [3+2], [4+2], and other cycloaddition pathways. sioc-journal.cn Furthermore, the cyclopropane ring itself can, under certain catalytic conditions (typically with Lewis acids or transition metals), act as a three-carbon synthon in formal [3+2] or [3+3] cycloadditions. acs.org

Despite the synthetic potential, specific studies detailing the participation of this compound or its immediate derivatives in cycloaddition reactions are not extensively documented. The exploration of its reactivity as a dienophile or a dipolarophile in such transformations remains an area with potential for future research.

[5][9]-Dipolar Cycloaddition with N-Aryl Sydnones

Reactivity of the Propargylic Alcohol Moiety

The propargylic alcohol group in this compound is a key site of reactivity. The proximity of the hydroxyl group to the alkyne and cyclopropyl ring leads to unique chemical behaviors.

Stereoelectronic effects are critical in understanding the reactivity of the propargylic alcohol. The alignment of the orbitals of the hydroxyl group, the alkyne, and the cyclopropyl ring can influence reaction pathways. The cyclopropyl group, with its partial double-bond character, can conjugate with the adjacent alkyne, affecting the electron density and reactivity at the alcohol's carbon. The orientation of the C-O bond relative to the pi-system of the alkyne can stabilize or destabilize transition states for various reactions. For instance, the acidity of the hydroxyl proton is influenced by the electronegativity of the sp-hybridized carbon of the alkyne.

Like other alcohols, this compound can be converted into ether derivatives. A common method for this transformation is the Williamson ether synthesis. This involves deprotonation of the alcohol with a strong base, such as sodium hydride, to form the corresponding alkoxide. The subsequent reaction of this alkoxide with an alkyl halide results in the formation of an ether. The choice of base and solvent is crucial to avoid competing reactions, such as elimination.

Table of Expected Etherification Reaction:

| Starting Material | Reagents | Product | Reaction Type |

| This compound | 1. NaH2. R-X (e.g., CH3I) | 1-Cyclopropyl-1-methoxyprop-2-yne | Williamson Ether Synthesis |

Cascade and Multicomponent Reactions

The unique structure of this compound, with its multiple reactive sites, makes it an ideal candidate for cascade and multicomponent reactions. These reactions are highly efficient, as they allow for the formation of complex molecules in a single synthetic operation by forming multiple chemical bonds.

A hypothetical cascade reaction could be initiated by the activation of the alkyne or alcohol functionality. For example, a metal-catalyzed reaction could lead to an initial cyclization or addition, followed by an intramolecular reaction involving the cyclopropyl ring or the hydroxyl group. Such sequences can rapidly build molecular complexity from a relatively simple starting material. Multicomponent reactions involving this compound, an amine, and a carbonyl compound, for instance, could lead to the synthesis of diverse and complex heterocyclic structures. While specific examples for this molecule are not prevalent in the literature, its functional group arrangement suggests significant potential in this area of synthetic chemistry.

Photoredox-Catalyzed Cascade Cyclizations involving Related Analogues

Visible-light photoredox catalysis has emerged as a powerful tool for the construction of complex molecular architectures under mild conditions. While direct studies on this compound are limited, research on related 1,6-enynes and other alkynol systems provides significant insight into potential reaction pathways. These reactions often proceed through radical-mediated mechanisms, offering pathways to diverse polycyclic structures.

Organophotoredox-catalyzed radical cascade annulations of 1,6-enynes have been developed to synthesize a variety of cyclopropane-fused bicyclic, tricyclic, and spiro-tetracyclic compounds. nih.gov These transformations are typically initiated by the addition of a photocatalytically generated radical to the alkyne. For instance, a pyridine (B92270) N-oxy radical, generated from 2,6-lutidine N-oxide, can add to the carbon-carbon triple bond to form a β-oxyvinyl radical intermediate. nih.gov This intermediate can then undergo a cascade of cyclization events.

The synthetic utility of these methods is broad, allowing for the creation of diverse hetero- and carbobicyclic systems. nih.gov Research has demonstrated that oxygen-tethered enynes react smoothly to yield 3-oxabicyclo[4.1.0]heptan-5-ones, while nitrogen-substituted enynes produce 3-azabicyclo[4.1.0]heptan-5-ones. nih.gov The methodology's robustness is further highlighted by its successful application to gram-scale synthesis. nih.gov The cyclopropyl group in an analogue like this compound could be expected to participate in or influence these radical cascades, potentially leading to unique polycyclic frameworks containing a strained three-membered ring.

| Substrate Type | Catalyst System | Key Intermediate | Product Class |

|---|---|---|---|

| Oxygen-tethered 1,6-enynes | Organophotocatalyst + 2,6-Lutidine N-oxide | β-Oxyvinyl radical | Cyclopropane-fused 3-oxabicyclo[4.1.0]heptan-5-ones |

| Nitrogen-tethered 1,6-enynes | Organophotocatalyst + 2,6-Lutidine N-oxide | β-Oxyvinyl radical | Cyclopropane-fused 3-azabicyclo[4.1.0]heptan-5-ones |

| Cycloalkylideneethyl-tethered alkynes | Organophotocatalyst + 2,6-Lutidine N-oxide | β-Oxyvinyl radical | Spiro-tetracyclic compounds |

Gold-Catalyzed Annulation Pathways of Alkyne-Tethered Systems

Gold catalysts, particularly gold(I) and gold(III) complexes, exhibit strong π-acidity, making them exceptionally effective at activating alkyne functionalities toward nucleophilic attack. This property has been harnessed to develop a wide array of annulation and cyclization reactions.

Gold-catalyzed cascade reactions of alkyne-containing systems are valuable for synthesizing complex polycyclic hydrocarbons from simpler precursors like diynes and enynes. digitellinc.com These cascades can involve the sequential formation of reactive intermediates, such as gold(I) carbenoids, which can lead to the construction of bridged polycyclic frameworks. digitellinc.com

In studies involving 1-phenylprop-2-yn-1-ol, an analogue of this compound, gold catalysts have been shown to mediate sequential reactions with 1,3-dicarbonyl compounds. doi.org The choice of the gold catalytic system (e.g., Ph₃PAuCl/AgOTf vs. HAuCl₄) and reaction conditions can direct the pathway towards different products, such as C-alkylation/cyclization or O-alkylation/hydration sequences. doi.org For example, the reaction of 1-phenylprop-2-yn-1-ol with 1,3-cyclohexanedione (B196179) derivatives in the presence of a gold catalyst can lead to the formation of hexahydro-2H-xantene-1,8-dione derivatives through a cascade process. doi.org These findings suggest that this compound could similarly serve as a precursor to complex heterocyclic and carbocyclic systems via gold-catalyzed annulation pathways.

Gold-catalyzed cyclization has also been instrumental in the synthesis of natural product skeletons. For instance, an approach to the A ring of guanacastepene was developed using a gold(I)-catalyzed cycloisomerization of an alkynol-based 1,5-enyne. mdpi.com

| 1,3-Dicarbonyl Compound | Catalyst System | Reaction Type | Product Type |

|---|---|---|---|

| Dimedone | Ph₃PAuCl/AgOTf | C-Alkylation/Cyclization | Substituted Furan (B31954) |

| 1,3-Cyclohexanedione | Ph₃PAuCl/AgOTf | Cascade C-Alkylation/Cyclization | Hexahydro-2H-xantene-1,8-dione |

| 1,3-Cyclopentanedione | Ph₃PAuCl/AgOTf | C-Alkylation/Hydration | Substituted Furan |

Rearrangement Chemistry

The propargylic alcohol motif is prone to several synthetically useful rearrangement reactions, often under thermal or catalytic conditions.

Propargylic Rearrangements

Propargylic alcohols, including this compound, are known to undergo catalyzed rearrangement reactions to generate α,β-unsaturated carbonyl compounds. wikipedia.org The most prominent of these is the Meyer-Schuster rearrangement. This acid-catalyzed reaction involves the protonation of the hydroxyl group, followed by its elimination to form an allene-carbocation intermediate. Subsequent attack by water and tautomerization yields the final α,β-unsaturated aldehyde or ketone.

A related transformation is the Rupe rearrangement, which typically occurs with tertiary propargylic alcohols that have a proton on an adjacent carbon. While the primary structure of this compound makes the classic Meyer-Schuster pathway more likely, the potential for various catalytic systems to promote different rearrangement pathways remains an area of interest. These rearrangements convert the propargylic alcohol into a fundamentally different functional group, opening up new avenues for further synthetic transformations.

Cycloisomerization Processes

Cycloisomerization reactions are powerful, atom-economical processes that rearrange a molecule's connectivity to form cyclic structures. Gold-catalyzed cycloisomerization of alkynols is a well-established strategy for synthesizing a variety of cyclic ethers and other heterocycles. mdpi.com In these reactions, the gold catalyst activates the alkyne, facilitating an intramolecular attack by the hydroxyl group.

For this compound, this could theoretically lead to a 5-membered ring containing an exocyclic double bond. However, the reactivity can be highly dependent on the substitution pattern and the specific catalytic system employed. mdpi.com For example, gold-catalyzed cyclization of nitrogen-containing alkynols can produce piperidine (B6355638) systems as single diastereomers. mdpi.com The reaction is proposed to proceed through a gold-mediated alkyne hydration, followed by cyclization. mdpi.com The presence of the cyclopropyl group adds a layer of complexity and potential, as its inherent ring strain could influence the regioselectivity and stereoselectivity of the cycloisomerization or even participate in subsequent rearrangements.

Derivatization and Transformational Strategies

Synthesis of Conjugated Enynes through Ring Expansion

A significant transformation of 1-cyclopropylprop-2-yn-1-ol (B177308) and its derivatives is the ring expansion of the cyclopropyl (B3062369) group to yield conjugated enynes. This reaction is notably catalyzed by gold(III) compounds under mild conditions. psu.edu The process involves a nucleophilic attack on the cyclopropane (B1198618) ring, which is activated by the coordination of the gold catalyst to the alkyne.

The reaction of this compound with methanol (B129727) in the presence of a catalytic amount of tetrachloroauric(III) acid (HAuCl₄) leads to the formation of the corresponding (Z)-conjugated enyne with high regio- and stereoselectivity. psu.edu The reaction proceeds efficiently at room temperature, providing the desired product in excellent yield. For instance, using 3 mol% of HAuCl₄·4H₂O in methanol, this compound is converted to (Z)-3-(methoxymethyl)-1-phenylbut-1-en-3-yne in 90% yield within an hour. psu.edu

This methodology is not limited to methanol as a nucleophile; other alcohols, including ethanol (B145695) and benzyl (B1604629) alcohol, can also be employed, affording the corresponding ethers in good yields. psu.edu This gold-catalyzed ring-opening reaction represents a powerful tool for the stereoselective synthesis of functionalized (Z)-enynes from readily accessible cyclopropyl alkynyl alcohols. psu.edu

Table 1: Gold-Catalyzed Ring Opening of 1-Cyclopropyl-2-yn-1-ols

| Catalyst (mol%) | Nucleophile | Product | Yield (%) | Reference |

|---|---|---|---|---|

| HAuCl₄·4H₂O (3) | Methanol | (Z)-3-(methoxymethyl)-1-phenylbut-1-en-3-yne | 90 | psu.edu |

| HAuCl₄·4H₂O (3) | Ethanol | (Z)-3-(ethoxymethyl)-1-phenylbut-1-en-3-yne | 85 | psu.edu |

| HAuCl₄·4H₂O (3) | Benzyl alcohol | (Z)-3-((benzyloxy)methyl)-1-phenylbut-1-en-3-yne | 82 | psu.edu |

Reaction conditions: 1-cyclopropyl-2-yn-1-ol derivative, catalyst, and nucleophile at room temperature.

Formation of Substituted Pyrazolylmethanols via Cycloaddition

The terminal alkyne functionality in this compound is a prime site for cycloaddition reactions, particularly with diazo compounds, to form heterocyclic structures like pyrazoles. The [3+2] cycloaddition of a diazo compound to the alkyne leads to the formation of a pyrazole (B372694) ring.

While specific examples of this reaction with this compound are not extensively documented in the reviewed literature, the general reactivity of terminal alkynes with diazo compounds is a well-established method for pyrazole synthesis. mdpi.comrsc.org Typically, this reaction can be promoted by heat or a catalyst and involves the 1,3-dipolar cycloaddition of the diazo compound across the carbon-carbon triple bond. rsc.org The resulting product from the reaction of this compound with a diazo compound, such as diazomethane (B1218177), would be a (cyclopropyl(1H-pyrazol-3-yl))methanol. The substitution pattern on the resulting pyrazole ring can be controlled by the choice of the diazo compound. For instance, using a monosubstituted diazomethane would yield a pyrazole with a substituent at the 4- or 5-position. The synthesis of pyrazoles through catalyst-free cycloaddition of diazo compounds to alkynes often proceeds with high yields. rsc.org

Functionalization of the Hydroxyl Group

The hydroxyl group of this compound is amenable to a wide range of functionalization reactions, including the formation of sulfonate esters, ethers, and esters. These transformations are standard in organic synthesis and serve to protect the hydroxyl group or to convert it into a better leaving group for subsequent reactions.

The conversion of the hydroxyl group into a sulfonate ester, such as a 4-methylbenzenesulfonate (B104242) (tosylate), is a common strategy to transform the alcohol into a good leaving group. This reaction is typically carried out by treating the alcohol with a sulfonyl chloride, like p-toluenesulfonyl chloride, in the presence of a base, such as pyridine (B92270).

An analogous procedure for the synthesis of 1-vinylcyclopropyl 4-methylbenzenesulfonate involves the reaction of 1-vinylcyclopropanol with p-toluenesulfonyl chloride in the presence of a base. rsc.orgresearchgate.net This method is expected to be directly applicable to this compound, yielding 1-cyclopropylprop-2-yn-1-yl 4-methylbenzenesulfonate. The reaction proceeds with the retention of the stereochemistry at the carbinol center.

The hydroxyl group of this compound can readily undergo etherification and esterification reactions. Etherification, such as the Williamson ether synthesis, would involve deprotonation of the alcohol with a strong base to form an alkoxide, followed by reaction with an alkyl halide to form an ether.

Esterification can be achieved by reacting the alcohol with a carboxylic acid or an acyl halide. For example, reaction with acetyl chloride in the presence of a base would yield the corresponding acetate (B1210297) ester. These are fundamental reactions in organic chemistry and are expected to proceed efficiently with this compound, allowing for the introduction of a wide variety of ether and ester functionalities.

C-C Bond Forming Derivatizations

The terminal alkyne of this compound provides a handle for various carbon-carbon bond-forming reactions, most notably cross-coupling reactions.

The Sonogashira coupling is a powerful method for the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. wikipedia.orglibretexts.org This reaction is catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base, typically an amine. libretexts.orgorganic-chemistry.org

While specific examples with this compound are not detailed in the primary literature reviewed, the Sonogashira coupling of structurally similar alkynols, such as 2-methyl-3-butyn-2-ol, with a variety of aryl halides has been reported to proceed with good to excellent yields. mdpi.com These reactions are typically carried out using a palladium catalyst like a nanosized MCM-41 anchored palladium bipyridyl complex, in the presence of CuI and triphenylphosphine. mdpi.com The reaction conditions are generally mild, and the methodology is tolerant of a wide range of functional groups on the aryl halide. mdpi.com

Table 2: Sonogashira Coupling of 2-Methyl-3-butyn-2-ol with Aryl Halides

| Aryl Halide | Catalyst System | Product | Yield (%) | Reference |

|---|---|---|---|---|

| Iodobenzene | NS-MCM-41-Pd/CuI/PPh₃ | 4-phenyl-2-methylbut-3-yn-2-ol | 95 | mdpi.com |

| 1-Iodo-4-methylbenzene | NS-MCM-41-Pd/CuI/PPh₃ | 2-methyl-4-(p-tolyl)but-3-yn-2-ol | 92 | mdpi.com |

| 1-Iodo-4-methoxybenzene | NS-MCM-41-Pd/CuI/PPh₃ | 4-(4-methoxyphenyl)-2-methylbut-3-yn-2-ol | 96 | mdpi.com |

| 1-Bromo-4-fluorobenzene | NS-MCM-41-Pd/CuI/PPh₃ | 4-(4-fluorophenyl)-2-methylbut-3-yn-2-ol | 78 | mdpi.com |

This table presents data for a related compound, 2-methyl-3-butyn-2-ol, as an illustrative example of the Sonogashira coupling.

This reaction, when applied to this compound, would lead to the formation of 1-cyclopropyl-3-arylprop-2-yn-1-ols, thereby introducing an aryl substituent at the alkyne terminus and significantly increasing the molecular complexity.

Catalytic Applications and Mechanistic Insights in 1 Cyclopropylprop 2 Yn 1 Ol Chemistry

Brønsted Acid Catalysis in Cyclopropane (B1198618) Ring-Opening and Rearrangementsnih.govnih.govrsc.org

The presence of the cyclopropyl (B3062369) group in 1-cyclopropylprop-2-yn-1-ol (B177308) makes it a prime candidate for Brønsted acid-catalyzed reactions. These reactions typically involve the protonation of the hydroxyl group, followed by the departure of a water molecule to generate a carbocation. The subsequent ring-opening of the highly strained cyclopropane ring can then proceed through various rearrangement pathways, leading to the formation of a diverse array of products. A general method for the nucleophilic ring-opening of donor-acceptor cyclopropanes has been described using a Brønsted acid in a fluorinated alcohol solvent, highlighting the utility of this approach for a wide range of nucleophiles. nih.gov

Kinetic Studies of Brønsted Acid-Catalyzed Transformationsrsc.org

Catalyst Loading and Turnover Number Optimizationnih.gov

Optimizing the catalyst loading and turnover number (TON) is a critical aspect of developing efficient and cost-effective Brønsted acid-catalyzed processes. High catalyst loading can lead to faster reaction rates but may also result in unwanted side reactions and increased costs. Conversely, low catalyst loading is desirable for industrial applications but may require longer reaction times or higher temperatures. Research into cascade reactions of similar compounds, such as 3-hydroxy-2-phenylisoindolin-1-one with cyclopropyl ketones, demonstrates that Brønsted acid-promoted ring-opening can lead to complex pentacyclic derivatives under simple reaction conditions. nih.gov The optimization of catalyst loading in such systems is key to achieving high yields and selectivity.

| Parameter | Effect on Reaction | Considerations for Optimization |

| Catalyst Loading | Influences reaction rate and potential for side reactions. | Balance between reaction time, yield, and cost. |

| Turnover Number (TON) | Measures the efficiency of the catalyst. | Higher TON indicates a more active and stable catalyst. |

| Temperature | Affects reaction rate and selectivity. | Optimization required to favor the desired product. |

| Solvent | Can influence catalyst activity and reaction pathway. | Fluorinated alcohols like HFIP have shown promise. nih.gov |

Metal-Catalyzed Transformations

The propargyl alcohol functionality in this compound opens the door to a wide range of metal-catalyzed transformations. The triple bond can be activated by various transition metals, leading to cyclization, annulation, and cascade reactions.

Copper-Mediated Systems

Copper catalysts are well-known for their ability to mediate a variety of transformations involving alkynes. While specific examples with this compound are not detailed in the provided context, the general reactivity of propargyl alcohols in the presence of copper catalysts suggests potential for reactions such as Glaser coupling, click chemistry, and various cyclization reactions.

Gold Catalysis in Annulation and Cyclization Reactionsorganic-chemistry.orgnih.govkyoto-u.ac.jp

Gold catalysts, particularly gold(I) complexes, have emerged as powerful tools for the activation of alkynes towards nucleophilic attack. organic-chemistry.orgkyoto-u.ac.jp In the context of this compound, gold catalysis could facilitate intramolecular cyclization or intermolecular annulation reactions. For instance, gold-catalyzed reactions of 1-(1-alkynyl)-cyclopropyl ketones, a structurally related class of compounds, have been shown to provide efficient access to highly substituted furans. organic-chemistry.org This suggests that this compound could undergo similar gold-catalyzed cyclizations, potentially leading to furan (B31954) or other heterocyclic structures. Furthermore, gold-catalyzed cascade cyclization reactions of allenynes have been developed for the synthesis of fused cyclopropanes, indicating the potential for complex transformations involving the cyclopropyl moiety. nih.gov

| Gold Catalyst | Reaction Type | Potential Product from this compound |

| (Ph3P)AuOTf | Furan Synthesis | Substituted Furans |

| IPrAuCl/AgSbF6 | Cascade Cyclization | Tetracyclic Indolines (with suitable aniline (B41778) partner) kyoto-u.ac.jp |

| JohnPhosAuSbF6·MeCN | Cascade Cyclization | Tetracyclic Indolines (with suitable aniline partner) kyoto-u.ac.jp |

Photoredox Catalysis in Cascade Processesnih.gov

Photoredox catalysis offers a mild and efficient method for initiating radical cascade reactions. nih.gov For this compound, a photoredox-catalyzed process could involve the generation of a radical species that subsequently undergoes a cascade of reactions, including cyclization onto the alkyne and potential rearrangement of the cyclopropane ring. Organophotoredox-catalyzed radical cascade annulation reactions of 1,6-enynes have been developed to synthesize a variety of complex bicyclic, tricyclic, and spiro-tetracyclic compounds. nih.gov This methodology, which proceeds through the intermediacy of a β-oxyvinyl radical, could be adapted for this compound to generate novel molecular architectures. The reaction is initiated by a photocatalyst, such as 9-mesityl-10-methylacridinium (B1239669) perchlorate, under blue light irradiation. nih.gov

Organocatalysis and Asymmetric Induction

Organocatalysis has emerged as a third major pillar of catalysis, complementing traditional metal- and enzyme-based catalysis. It involves the use of small, chiral organic molecules to accelerate chemical reactions and, crucially, to control their stereochemical outcome. researchgate.netresearchgate.net This approach avoids the use of often toxic and expensive heavy metals and operates under mild reaction conditions, aligning with the principles of green chemistry. rsc.org

Asymmetric induction is the primary goal of using chiral organocatalysts. The catalyst achieves this by interacting with the substrate(s) to form transient, diastereomeric intermediates or transition states. Because these diastereomeric pathways have different energy levels, one is kinetically favored, leading to the preferential formation of one of the two possible enantiomers of the product. scispace.com Common activation modes in organocatalysis include the formation of iminium ions or enamines from substrates and amine catalysts (like proline derivatives), or the activation of substrates through hydrogen bonding by catalysts such as thioureas. scispace.com These non-covalent interactions create a highly organized, chiral environment around the reacting molecules, effectively guiding the stereochemical course of the transformation. researchgate.net

Chiral Catalyst Influence on Enantioselective Transformations (e.g., Cinchona-based catalysts for related structures)

Among the most successful and versatile classes of organocatalysts are the Cinchona alkaloids. researchgate.netdovepress.com These naturally occurring compounds, which include quinine, quinidine, cinchonine, and cinchonidine, possess a unique and rigid chiral scaffold. rsc.org Their structure features multiple stereogenic centers, a quinoline (B57606) ring, a vinyl group, and critically, a tertiary amine and a secondary alcohol group that can be readily modified. rsc.orgdovepress.com These functional groups can act as both Brønsted bases/acids and hydrogen-bond donors, allowing them to activate substrates in a variety of ways. researchgate.net

The influence of Cinchona-based catalysts on enantioselective transformations is profound, particularly in reactions involving the formation of chiral alcohols. For structures related to this compound, such as other propargyl alcohols, Cinchona alkaloids are highly effective in promoting the asymmetric addition of nucleophiles to aldehydes or ketones. acs.orgnih.gov For instance, in the enantioselective alkynylation of aldehydes, the hydroxyl group of the catalyst can coordinate to a metal acetylide (e.g., zinc), while the tertiary amine base interacts with the aldehyde, orienting it within a defined chiral pocket for stereoselective attack by the alkyne. wikipedia.org

Furthermore, Cinchona alkaloids have been extensively developed as chiral phase-transfer catalysts. rsc.org By quaternizing the tertiary nitrogen with a suitable group (e.g., an anthracenylmethyl group), highly effective catalysts for the asymmetric alkylation of glycine (B1666218) Schiff bases and other pronucleophiles are obtained. rsc.orgprinceton.edu These modified catalysts create a chiral ion pair with the enolate, shielding one face from electrophilic attack and thus directing the reaction to produce one enantiomer with high selectivity. The modularity of the Cinchona alkaloid structure allows for fine-tuning of the catalyst to optimize reactivity and enantioselectivity for a specific transformation. princeton.edu

Table 2: Enantioselective Transformations Using Cinchona Alkaloid-Derived Catalysts This table showcases the application of various Cinchona-based catalysts in asymmetric synthesis, demonstrating their effectiveness in controlling stereochemistry for reactions relevant to the synthesis of chiral alcohols and related structures.

| Catalyst Type | Reaction | Substrate Example | Enantiomeric Excess (ee) (%) | Reference Context |

| Quinine/Quinidine derivative | Acyl-halide aldehyde cyclocondensation | Acyl halide + Aldehyde | >95 | Synthesis of β-lactones with high diastereo- and enantioselectivity. pitt.edu |

| N-Anthracenylmethyl Cinchona Salt | Phase-Transfer Alkylation | Glycinate Schiff base | >90 | Asymmetric alkylation to produce chiral amino acids. rsc.org |

| Cinchonine-derived Urea | Asymmetric Mannich Reaction | 5H-oxazol-4-one + Sulfonamide | >95 | Synthesis of β-alkyl/aryl-substituted α-hydroxy-β-amino acids. dovepress.com |

| 9-epi-aminoquinine | Conjugate Addition | Nitroalkane + Enone | 91-99 | Michael addition to form chiral adducts. dovepress.com |

| TMS-protected Quinine | [2+2] Cycloaddition | Imines + Ketenes | High | Asymmetric synthesis of β-lactams. pitt.edu |

Stereochemical Considerations in 1 Cyclopropylprop 2 Yn 1 Ol Transformations

Regioselectivity in Cycloaddition Reactions and Ring-Opening Processes

The regioselectivity of reactions involving 1-cyclopropylprop-2-yn-1-ol (B177308) and its derivatives is a critical factor that determines the final structure of the product. This is particularly evident in cycloaddition reactions and ring-opening processes of the strained cyclopropyl (B3062369) group.

In gold-catalyzed ring-opening reactions of 1-cyclopropylprop-2-yn-1-ols, complete regioselectivity has been achieved. psu.edu For instance, the reaction of this compound with various alcohols as nucleophiles, catalyzed by HAuCl₄·4H₂O, exclusively yields (Z)-conjugated enynes. psu.edu This high degree of regioselectivity is attributed to the specific activation of the alkyne by the gold catalyst, leading to a controlled cleavage of the cyclopropane (B1198618) ring. psu.edu The reaction proceeds through a nucleophilic attack on the cyclopropane ring, which is facilitated by the gold catalyst, resulting in the selective formation of one constitutional isomer over others. psu.edu

Similarly, in tandem Heck–ring-opening reactions of cyclopropyldiol derivatives, the regioselectivity of the C–C bond cleavage is a key determinant of the product structure. nih.gov Computational studies have shown that the cleavage of the C₁–C₂ bond is energetically favored over the C₁–C₃ bond cleavage, leading to the preferential formation of the E-isomer. nih.gov This selectivity is influenced by steric constraints, with the reaction pathway favoring the formation of the more stable E-double bond. nih.gov Interestingly, altering the electronic properties of substituents on the cyclopropyl ring does not significantly affect the regioselectivity, suggesting that steric factors play a more dominant role. nih.gov However, changing the position of a hydroxyl group within the molecule can reverse the regioselectivity of the ring-opening. nih.gov

The regioselectivity in [3+2] cycloaddition reactions involving related systems, such as 2-benzylidene-1-indenones with olefins, also highlights the importance of directing effects and the nature of the reactants in controlling the formation of specific regioisomers. rsc.org

Table 1: Regioselectivity in Gold-Catalyzed Ring-Opening of this compound with Alcohols psu.edu

| Nucleophile (Alcohol) | Catalyst | Product | Yield (%) | Regioselectivity |

| Methanol (B129727) (MeOH) | HAuCl₄·4H₂O (3 mol%) | (Z)-5-methoxyhex-3-en-1-yne | 90 | Complete |

| Ethanol (B145695) (EtOH) | HAuCl₄·4H₂O (3 mol%) | (Z)-5-ethoxyhex-3-en-1-yne | 82 | Complete |

| Isopropanol (i-PrOH) | HAuCl₄·4H₂O (3 mol%) | (Z)-5-isopropoxyhex-3-en-1-yne | 88 | Complete |

| tert-Butanol (t-BuOH) | HAuCl₄·4H₂O (3 mol%) | (Z)-5-(tert-butoxy)hex-3-en-1-yne | 80 | Complete |

Diastereoselectivity in Cyclopropyl-Containing Products

The formation of cyclopropyl-containing products from reactions involving this compound and its derivatives often leads to the creation of new stereocenters, making diastereoselectivity a crucial aspect to control. The inherent stereochemistry of the cyclopropane ring can significantly influence the stereochemical outcome of these transformations.

In the context of tandem Heck–ring-opening reactions, the diastereoselectivity of the initial migratory insertion step has been shown to control the subsequent ring-opening. nih.gov This control allows for the synthesis of complex acyclic molecules with multiple stereocenters from achiral cyclopropenyl carbinols. nih.gov The hydroxyl group plays a dual role in these reactions, influencing both the reactivity and the stereochemical pathway. nih.gov By carefully choosing the substrate and reaction conditions, it is possible to prepare lactones with up to four stereocenters as a single diastereomer. nih.gov

The diastereoselectivity of cyclopropanation reactions is also a well-studied area. For example, the hydroxyl-directed cyclopropanation of a macrocyclic (E)-allylic alcohol has been shown to proceed with complete diastereocontrol. unl.pt This stereochemical outcome is rationalized by a model that minimizes A(1,3) strain, similar to what is observed for acyclic, chiral allylic alcohols. unl.pt The presence of a directing group, such as a hydroxyl group, can lead to high facial selectivity in the attack on the double bond, resulting in the formation of a specific diastereomer. unl.pt

Furthermore, in the formal nucleophilic substitution of chiral, non-racemic bromocyclopropanes, the existing chiral center on the cyclopropane ring directs the configuration of two newly formed adjacent stereocenters. mdpi.com This process involves a dehydrohalogenation to a cyclopropene (B1174273) intermediate, followed by a nucleophilic addition and epimerization sequence, ultimately yielding densely substituted cyclopropanes with high diastereoselectivity. mdpi.com

Table 2: Diastereoselective Synthesis of Cyclopropyl-Containing Compounds

| Reaction Type | Substrate | Key Feature | Outcome | Reference |

| Tandem Heck–Ring-Opening | Cyclopropenyl carbinols | Hydroxyl group direction | Lactones with up to four stereocenters as a single diastereomer | nih.gov |

| Hydroxyl-Directed Cyclopropanation | Macrocyclic (E)-allylic alcohol | Minimization of A(1,3) strain | Complete diastereocontrol | unl.pt |

| Formal Nucleophilic Substitution | Chiral, non-racemic bromocyclopropanes | Chiral center on cyclopropane directs new stereocenters | Enantiomerically enriched cyclopropanes with three stereogenic centers | mdpi.com |

Enantioselective Synthesis and Resolution Approaches

The synthesis of enantiomerically pure or enriched this compound and its derivatives is a key goal for applications where specific chirality is required. This is achieved through various strategies, including enantioselective synthesis and the resolution of racemic mixtures.

Several strategies have been developed for the enantioselective synthesis of chiral cyclopropyl compounds. One approach involves the use of chiral catalysts in cyclopropanation reactions. researchgate.net For instance, engineered enzymes, such as cytochrome P450, have been used to catalyze the cyclopropanation of olefins with high enantio- and diastereoselectivity. researchgate.net These biocatalytic methods offer a green and efficient route to chiral cyclopropanes. researchgate.net

Another powerful strategy is the use of chiral auxiliaries or reagents. In the context of nucleophilic addition to cyclopropenes, the use of chiral starting materials allows for the preparation of enantiomerically enriched cyclopropanes. mdpi.com The inherent chirality of the starting material guides the stereochemical course of the reaction, leading to the selective formation of one enantiomer. mdpi.com

Asymmetric catalysis is also a prominent method for enantioselective synthesis. For example, enantioselective [2+3] cycloaddition reactions catalyzed by chiral phosphines have been developed for the synthesis of chiral cyclopentenes. chemrxiv.org While not directly involving this compound, these principles of asymmetric catalysis are broadly applicable to the synthesis of chiral molecules containing small rings.

When a chiral center is present on the cyclopropyl ring, it can effectively control the stereochemistry of subsequent reactions at adjacent positions. As seen in the formal nucleophilic substitution of bromocyclopropanes, the existing chirality dictates the configuration of the two newly formed stereocenters. mdpi.com This "chiral memory" effect is a powerful tool for the construction of complex, stereodefined molecules.

The presence of a chiral cyclopropyl moiety can also influence the conformation of the molecule and its interactions with other chiral entities, such as enzymes or receptors. This is of particular importance in the design of bioactive compounds and pharmaceuticals, where specific stereoisomers often exhibit different biological activities. The fixed orientation of substituents on a chiral cyclopropane can lead to more defined and predictable binding interactions.

Table 3: Approaches to Enantioselective Synthesis of Chiral Cyclopropanes

| Method | Key Principle | Example | Reference |

| Biocatalysis | Engineered enzymes | Cytochrome P450-catalyzed cyclopropanation | researchgate.net |

| Chiral Substrate Control | Use of enantiomerically pure starting materials | Formal nucleophilic substitution of chiral bromocyclopropanes | mdpi.com |

| Asymmetric Catalysis | Chiral catalysts | Enantioselective [2+3] cycloaddition with chiral phosphines | chemrxiv.org |

Theoretical and Computational Investigations

Quantum Chemical Calculations (e.g., DFT, GIAO)

Quantum chemical calculations have become an indispensable tool for understanding the molecular behavior of complex organic compounds like 1-cyclopropylprop-2-yn-1-ol (B177308). Density Functional Theory (DFT) is a prominent method employed for these investigations, offering a favorable balance between computational cost and accuracy. For molecules of this nature, hybrid functionals such as B3LYP, in conjunction with Pople-style basis sets like 6-311++G(d,p), are frequently used to obtain reliable geometries and electronic properties. mdpi.com Such calculations can accurately predict molecular geometries, vibrational frequencies, and thermochemical data.

Furthermore, methods like the Gauge-Including Atomic Orbital (GIAO) method are specifically utilized for the accurate prediction of NMR chemical shifts, which is crucial for the structural elucidation of derivatives and reaction products.

A significant application of quantum chemical calculations is the elucidation of reaction mechanisms. For propargyl alcohols, including this compound, these calculations can map out the potential energy surface for various transformations. For instance, in reactions such as palladium-catalyzed propargylic substitutions, DFT has been used to compute the full free-energy profiles for different mechanistic pathways. nih.gov

These computational studies allow for the identification and characterization of transient species, including transition states, which are the highest energy points along a reaction coordinate. nih.gov The geometry and energy of a transition state determine the rate and selectivity of a reaction. By comparing the activation energies for different pathways, chemists can predict the most likely course of a reaction and explain experimentally observed product distributions. For example, calculations can determine whether a reaction will proceed via an SN2-type mechanism or through an allene (B1206475) intermediate. nih.gov

Below is a hypothetical data table illustrating the type of information that can be obtained from DFT calculations for a reaction involving a propargylic alcohol.

| Reaction Pathway | Transition State | Calculated Activation Energy (kcal/mol) | Key Bond Distances in TS (Å) |

|---|---|---|---|

| Nucleophilic Attack at C1 | TS1 | 22.5 | C1-Nu: 2.15, C1-O: 1.98 |

| Allene Formation | TS2 | 18.2 | C2-C3: 1.28, C1-O: 2.05 |

Theoretical calculations are highly effective in predicting spectroscopic parameters, which serves as a powerful complement to experimental characterization. For derivatives of this compound, DFT calculations can generate theoretical infrared (IR) and nuclear magnetic resonance (NMR) spectra.

Calculated vibrational frequencies from DFT can be correlated with experimental IR spectra to aid in the assignment of characteristic peaks, such as the C≡C and O-H stretching frequencies. Similarly, as mentioned, the GIAO method can predict ¹H and ¹³C NMR chemical shifts with a high degree of accuracy. mdpi.com Comparing these predicted spectra with experimental data can confirm the structure of a newly synthesized derivative or help to distinguish between possible isomers.

The table below provides a sample comparison of experimental and calculated spectroscopic data for a hypothetical derivative.

| Parameter | Experimental Value | Calculated Value (DFT/GIAO) |

|---|---|---|

| IR ν(C≡C) (cm⁻¹) | 2120 | 2135 |

| ¹H NMR δ (H-alkyne) (ppm) | 2.51 | 2.45 |

| ¹³C NMR δ (C-OH) (ppm) | 64.2 | 65.0 |

Conformational Analysis of the Cyclopropyl (B3062369) and Propynyl (B12738560) Moieties

By systematically rotating these bonds and calculating the energy at each step, a potential energy surface can be generated. The low-energy regions on this surface correspond to stable conformers. This analysis helps to understand the spatial relationship between the cyclopropyl and propynyl groups, which can influence both intramolecular interactions and the molecule's approach to other reactants. The cyclopropyl group's orientation relative to the hydroxyl and alkyne groups is particularly important for its electronic and steric influence on the molecule's reactivity.

Electronic Structure and Bonding Analysis

The electronic structure of this compound is particularly interesting due to the presence of the strained cyclopropyl ring. The bonding in cyclopropane (B1198618) is often described by the Walsh orbital model, which depicts a combination of sp² hybridized carbons forming the ring framework and p-orbitals directed towards the center of the ring. This arrangement gives the C-C bonds of the cyclopropyl group significant p-character, allowing it to interact with adjacent π-systems in a manner similar to a carbon-carbon double bond. stackexchange.com

Research Applications and Future Prospects

1-Cyclopropylprop-2-yn-1-ol (B177308) as a Versatile Building Block in Organic Synthesis

The combination of a nucleophilic acetylide, an electrophilic carbon adjacent to the oxygen, and the potential for the hydroxyl group to act as a directing group or be transformed into other functionalities, renders this compound a highly adaptable synthon in organic synthesis.

Propargyl alcohols are well-established precursors for the synthesis of a wide array of heterocyclic compounds. rawsource.comresearchgate.net The alkyne moiety can readily participate in cyclization reactions, and the hydroxyl group can either be a part of the heterocyclic ring or facilitate the reaction as a directing group. The presence of the cyclopropyl (B3062369) group in this compound offers a unique opportunity to construct novel heterocyclic systems, including spirocyclic and fused-ring structures. The inherent ring strain of the cyclopropyl group can be harnessed to drive ring-opening or rearrangement reactions, leading to diverse molecular scaffolds. nih.govresearchgate.netrsc.org For instance, under acidic or transition-metal catalyzed conditions, the cyclopropyl ring can undergo rearrangement in concert with alkyne functionalization to yield complex heterocyclic frameworks.

Potential heterocyclic systems that could be accessed from this compound are summarized in the table below.

| Heterocyclic System | Potential Synthetic Approach | Key Transformation |

| Furans | Acid-catalyzed or metal-mediated cycloisomerization | Intramolecular hydroalkoxylation |

| Pyrroles | Paal-Knorr type synthesis with primary amines | Condensation and cyclization |

| Oxazoles | Reaction with amides followed by cyclization | Addition to alkyne and intramolecular cyclization |

| Spiro-heterocycles | Intramolecular cycloaddition or rearrangement | Exploiting the cyclopropyl ring strain |

| Fused-heterocycles | Tandem annulation reactions | Sequential bond formations |

In the synthesis of fine chemicals, such as pharmaceuticals, agrochemicals, and fragrances, propargyl alcohols and their derivatives are crucial intermediates. nih.govrawsource.comwikipedia.org this compound, with its distinct structural features, can serve as a valuable intermediate for the synthesis of complex target molecules. The cyclopropyl moiety is a common structural motif in many biologically active compounds, often enhancing metabolic stability and binding affinity. The alkyne can be further elaborated through various reactions such as Sonogashira coupling, click chemistry, or reduction to either an alkene or alkane, providing access to a wide range of derivatives. rawsource.com The secondary alcohol can be oxidized to a ketone, providing another point for molecular diversification.

Potential in Advanced Materials Science Research

The incorporation of rigid and well-defined structural units is a key strategy in the design of advanced materials with tailored properties. The propargyl group of this compound can be readily polymerized or incorporated into polymer backbones, leading to materials with interesting thermal and mechanical properties. rawsource.com The cyclopropyl group can impart unique conformational constraints and influence the packing of polymer chains. Furthermore, the terminal alkyne is a prime candidate for post-polymerization modification via click chemistry, allowing for the facile introduction of a wide range of functional groups. taylorandfrancis.com This could be exploited in the development of functional polymers for applications in areas such as drug delivery, coatings, and electronics. rawsource.com

Future Directions in Synthetic Methodology Development

The development of novel and efficient synthetic methods for the preparation and transformation of propargyl alcohols is an active area of research. nih.govorganic-chemistry.org Future efforts in this area could focus on the development of stereoselective methods for the synthesis of enantiomerically pure this compound. Chiral versions of this building block would be highly valuable for the asymmetric synthesis of complex molecules. Furthermore, the development of novel catalytic systems that can selectively activate and transform the different functional groups of this compound in a controlled manner will open up new avenues for its application in organic synthesis.

Emerging Catalytic Approaches and Their Applicability to this compound

Modern catalysis offers a powerful toolbox for the transformation of complex molecules. Gold catalysts, in particular, have shown remarkable reactivity towards alkynes and propargyl alcohols, promoting a variety of transformations including rearrangements, cyclizations, and intermolecular additions. beilstein-journals.orgdoi.org The application of gold catalysis to this compound could lead to novel and efficient synthetic routes to complex molecular architectures. Other emerging catalytic approaches, such as photoredox catalysis and biocatalysis, could also be explored to unlock new reactivity patterns of this versatile building block.

The following table summarizes some emerging catalytic approaches and their potential applications to this compound.

| Catalytic Approach | Potential Transformation | Resulting Products |

| Gold Catalysis | Meyer-Schuster rearrangement | α,β-Unsaturated ketones |

| Gold Catalysis | Intramolecular hydroalkoxylation/cyclization | Substituted furans |

| Photoredox Catalysis | Radical addition to the alkyne | Functionalized alkenes |

| Biocatalysis | Enantioselective acylation or oxidation | Chiral derivatives |

Design of Novel Chemical Transformations Utilizing its Unique Structural Features

The juxtaposition of the strained cyclopropyl ring and the reactive propargyl alcohol moiety in this compound provides a unique platform for the design of novel chemical transformations. For example, reactions that involve the simultaneous participation of both the cyclopropyl and the alkyne functionalities could lead to the formation of complex polycyclic systems in a single step. Ring-opening reactions of the cyclopropyl group, triggered by the participation of the neighboring hydroxyl or alkyne group, could provide access to unique linear or macrocyclic structures. scispace.com The development of such novel transformations would not only expand the synthetic utility of this compound but also contribute to the broader field of synthetic organic chemistry.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 1-Cyclopropylprop-2-yn-1-ol?

- Methodology : Cyclopropanation of propargyl alcohols using transition-metal catalysts (e.g., copper or palladium) under controlled conditions. For example, cyclopropane ring formation via [2+1] cycloaddition with carbene precursors. Ensure inert atmosphere to prevent side reactions. Structural verification via NMR and mass spectrometry is critical .

Q. How can researchers characterize this compound?

- Methodology :

- Spectroscopy : IR spectroscopy to confirm hydroxyl (-OH) and alkyne (C≡C) stretches (reference NIST data for spectral comparisons) .

- NMR : H and C NMR to identify cyclopropyl protons (δ 0.5–1.5 ppm) and alkyne carbons.

- Mass Spectrometry : High-resolution MS to validate molecular formula (CHO, MW 96.13) .

Q. What are the recommended storage conditions for this compound?

- Guidelines : Store in airtight containers under ambient temperatures. Avoid exposure to oxidizers, strong acids/bases, and moisture. Stability data indicate no decomposition under recommended conditions, but monitor via periodic GC-MS analysis .

Advanced Research Questions

Q. How does the cyclopropane ring influence the compound’s reactivity in organic transformations?

- Mechanistic Insight : The strained cyclopropane ring enhances reactivity in ring-opening reactions. For example, acid-catalyzed hydration yields cyclopropane-derived diols. Computational studies (DFT) can model transition states to predict regioselectivity .

Q. What catalytic applications does this compound have in polymer chemistry?

- Application : As a monomer for alkyne-functionalized cyclic polymers. Thiol-ene cyclization (using photoinitiators like DMPA) enables controlled polymerization. Monitor kinetics via GPC and H NMR to assess cyclization efficiency .

Q. How can researchers evaluate the biological activity of this compound?

- Methodology :

- In vitro assays : Test enzyme inhibition (e.g., cytochrome P450) or receptor binding using fluorescence-based assays.

- Toxicity screening : Use zebrafish embryos or human cell lines (e.g., HEK293) to assess acute toxicity. Note: Limited toxicological data necessitate stringent safety protocols .

Q. How should researchers address contradictions in reported stability or reactivity data?

- Analytical Strategy :

- Reproduce experiments under standardized conditions (temperature, solvent purity).

- Cross-validate results using multiple techniques (e.g., TGA for thermal stability, DSC for phase transitions).

- Apply statistical tools (e.g., ANOVA) to assess variability and identify confounding factors .

Safety and Handling

- PPE Requirements : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for synthesis and handling.

- Respiratory Protection : For powder handling, use NIOSH-approved N95 respirators. For vapor exposure, employ OV/AG cartridges .

- Waste Disposal : Neutralize with aqueous base (e.g., NaOH) before disposal in designated organic waste containers.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.